天冬氨酰磷酸

描述

Aspartyl phosphate is a type of compound that plays a crucial role in many enzyme reactions . It is an intermediate in these reactions, with a half-life for spontaneous hydrolysis ranging from 23 seconds to a few hours .

Synthesis Analysis

The synthesis of Aspartyl phosphate is closely related to the isomerization of aspartic acid (Asp) in therapeutic proteins . This process involves the formation of a cyclic succinimide intermediate . Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .Molecular Structure Analysis

The molecular structure of Aspartyl phosphate is characterized by two highly conserved aspartate residues . One aspartate activates the water by abstracting a proton, enabling the water to perform a nucleophilic attack on the carbonyl carbon of the substrate scissile bond, generating a tetrahedral oxyanion intermediate stabilized by hydrogen-bonding with the second aspartic acid .Chemical Reactions Analysis

Aspartyl phosphates are intermediates in many enzyme reactions . They are tetrahedral, ground state mimics of an aspartyl phosphate . The reactions involving Aspartyl phosphate are characterized by the transfer of the phosphoryl group, PO3-, from a donor to an acceptor atom .Physical And Chemical Properties Analysis

Aspartyl phosphates are stable and available for analysis by 19F NMR and protein crystallography . They are tetrahedral, ground state mimics of an aspartyl phosphate .科学研究应用

酶活性与生化调节

- 天冬氨酸氨基转移酶活性增强:发现补充盐酸吡哆醛可以提高人血清中天冬氨酸氨基转移酶的活性,表明在用 L-天冬氨酸预先孵育期间对活性丧失具有保护作用 (Rej, Fasce, & Vanderlinde, 1973)。

- 抑制天冬氨酸半醛脱氢酶:天冬氨酰磷酸的二氟亚甲基类似物已被证明可以抑制天冬氨酸半醛脱氢酶,这是一种细菌氨基酸和肽聚糖生物合成中的关键酶 (Cox, Hadfield, & Mayo-Martin, 2002)。

- 对肿瘤模型的代谢影响:化疗中使用的 N-(膦酰基乙酰基)-lsc-天冬氨酸 (PALA) 被观察到抑制戊糖磷酸途径,表明其在癌症治疗中的潜在作用 (Mahmood et al., 1996)。

酶激活和相互作用研究

- 血清氨基转移酶激活:发现盐酸吡哆醛-5'-磷酸盐可以激活用抗惊厥药物治疗的癫痫患者的天冬氨酸氨基转移酶 (AST) 和丙氨酸氨基转移酶 (ALT),提供了对这些酶用于检测肝细胞损伤的敏感性的见解 (Tutor-Crespo, Hermida, & Tutor, 2004)。

- 酶中的磷酸基团修饰:氨基氧乙酸与依赖盐酸吡哆醛磷酸盐的酶(如天冬氨酸转氨酶)的反应提供了对可逆和不可逆抑制过程的见解,有助于我们理解酶的功能 (John & Charteris, 1978)。

- 与 tRNA 和合成酶的相互作用:使用磷酸烷基化实验对酵母 tRNAAsp 及其与天冬氨酰-tRNA 合成酶的相互作用的研究突出了特定磷酸基团在 tRNA 酶相互作用中的重要性,有助于更深入地理解蛋白质合成机制 (Romby et al., 1985)。

农业和环境应用

- 农业中的磷肥:合成磷灰石纳米颗粒作为传统磷肥的替代品,显示出为大豆等作物提供磷营养物质的希望,同时减少了环境影响和富营养化风险 (Liu & Lal, 2014)。

作用机制

The mechanism of action of Aspartyl phosphate involves a general acid-base mechanism involving coordination of a water molecule between the two highly conserved aspartate residues . One aspartate activates the water by abstracting a proton, enabling the water to perform a nucleophilic attack on the carbonyl carbon of the substrate scissile bond, generating a tetrahedral oxyanion intermediate stabilized by hydrogen-bonding with the second aspartic acid .

安全和危害

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns . These L-Asp variants generated by isomerization can lead to protein structural changes, fragmentation, and aggregation, and such heterogeneity can pose major concerns on protein stability and functionality .

未来方向

Future research on Aspartyl phosphate could focus on further understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies . This would facilitate analytical method development, protein engineering, and late phase development for commercialization of therapeutic proteins .

属性

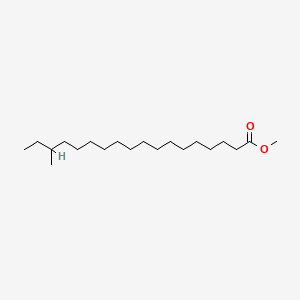

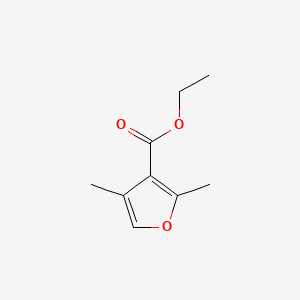

IUPAC Name |

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZNKTPIYKDIGG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Aspartyl phosphate | |

CAS RN |

22138-53-0 | |

| Record name | β-Aspartyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)